molecular formula C17H17FN2O2S B2921992 1-(4-fluorophenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1251696-80-6

1-(4-fluorophenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide

Cat. No.: B2921992
CAS No.: 1251696-80-6
M. Wt: 332.39
InChI Key: BRTJBUIFKADKDE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-oxo-N-(2-(thiophen-3-yl)ethyl)pyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a thiophenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the thiophenyl group can be added via a cross-coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic applications.

  • Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving the central nervous system.

  • Industry: Its unique properties can be harnessed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)piperazine

  • Thiophene derivatives

  • Pyrrolidine derivatives

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(2-thiophen-3-ylethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c18-14-1-3-15(4-2-14)20-10-13(9-16(20)21)17(22)19-7-5-12-6-8-23-11-12/h1-4,6,8,11,13H,5,7,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTJBUIFKADKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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